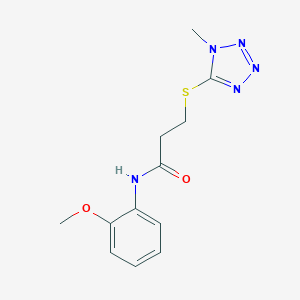![molecular formula C16H20N2O2S B270020 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B270020.png)
2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
作用機序
2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells. By inhibiting BTK, 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to have a favorable safety profile, with no significant toxicities observed in animal studies. 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the growth of tumors in animal models.
実験室実験の利点と制限
One of the main advantages of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide is its selectivity for BTK, which makes it a promising candidate for the treatment of cancer. However, 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide has not yet been tested in clinical trials, and its efficacy and safety in humans are not yet known. Additionally, the synthesis of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide is complex and time-consuming, which may limit its widespread use in laboratory experiments.
将来の方向性
There are several future directions for the research and development of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide. One area of focus is the optimization of the synthesis method to make it more efficient and cost-effective. Another area of focus is the evaluation of the efficacy and safety of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide in clinical trials. Finally, the combination of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide with other anti-cancer agents may enhance its anti-tumor activity and lead to improved outcomes for cancer patients.
In conclusion, 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its selectivity for BTK makes it a promising candidate for the treatment of cancer. Future research will focus on optimizing the synthesis method, evaluating its efficacy and safety in clinical trials, and exploring its potential in combination with other anti-cancer agents.
合成法
2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-tert-butylphenylthiourea, which is then treated with 5-methyl-3-isoxazolecarboxylic acid to obtain 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide. The final product is then purified using column chromatography.
科学的研究の応用
2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide has been studied extensively in preclinical studies for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
特性
製品名 |
2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide |
|---|---|
分子式 |
C16H20N2O2S |
分子量 |
304.4 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C16H20N2O2S/c1-11-9-14(18-20-11)17-15(19)10-21-13-7-5-12(6-8-13)16(2,3)4/h5-9H,10H2,1-4H3,(H,17,18,19) |
InChIキー |
POSVKTVIXNTNJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=CC=C(C=C2)C(C)(C)C |
正規SMILES |
CC1=CC(=NO1)NC(=O)CSC2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B269938.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269939.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269940.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269943.png)

![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)
![4-[5-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B269954.png)

![N-(2-chlorophenyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269956.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone](/img/structure/B269960.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269967.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269968.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269970.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269972.png)